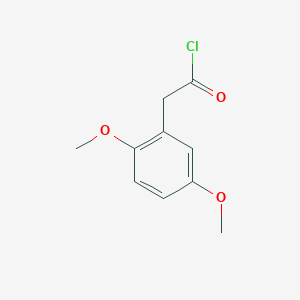

(2,5-Dimethoxyphenyl)acetyl chloride

説明

Significance as a Reactive Intermediate in Fine Chemical Synthesis

The high reactivity of the acyl chloride group makes (2,5-Dimethoxyphenyl)acetyl chloride an excellent acylating agent. This property is extensively exploited in fine chemical synthesis to introduce the (2,5-dimethoxyphenyl)acetyl group into various molecules. This moiety often serves as a crucial intermediate that can be further modified to achieve the desired final product.

One of the most notable applications of this compound is in Friedel-Crafts acylation reactions. libretexts.orgyoutube.com In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. libretexts.orgyoutube.com This reaction is a powerful tool for creating carbon-carbon bonds and introducing the 2,5-dimethoxyphenylacetyl scaffold onto an aromatic ring. The resulting ketone can then undergo a variety of subsequent transformations, including reduction to an alkyl group, allowing for the synthesis of a wide range of substituted aromatic compounds.

Furthermore, this compound is a key precursor in the synthesis of 2,5-dimethoxyphenethylamine and its derivatives. These phenethylamines are a class of compounds with significant interest in medicinal chemistry due to their psychoactive properties and potential therapeutic applications. The synthesis typically involves the acylation of a suitable amine with this compound, followed by reduction of the resulting amide.

Role as a Key Building Block in Complex Molecular Architecture

Beyond its role as a reactive intermediate, this compound serves as a fundamental building block in the total synthesis of complex natural products and pharmaceutically active molecules. Its dimethoxy-substituted phenyl ring is a common structural motif in many biologically active compounds, particularly isoquinoline (B145761) alkaloids.

A prime example of its application is in the synthesis of papaverine (B1678415), a naturally occurring opium alkaloid used as a vasodilator. gla.ac.ukunigoa.ac.inorgchemres.org The synthesis of papaverine and its analogues often involves the Bischler-Napieralski reaction, a classic method for constructing the isoquinoline core. jk-sci.comwikipedia.orgorganic-chemistry.orgnrochemistry.com In this reaction, a β-arylethylamide, prepared by the acylation of a phenethylamine (B48288) derivative with an acyl chloride like this compound, undergoes intramolecular cyclization under acidic conditions to form a dihydroisoquinoline. This intermediate can then be aromatized to yield the final isoquinoline alkaloid.

The Pictet-Spengler reaction is another powerful tool for isoquinoline synthesis where this compound can be utilized in the preparation of the necessary precursors. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. The resulting tetrahydroisoquinoline can be a key intermediate in the synthesis of various complex alkaloids.

The versatility of this compound as a building block stems from the ability of its constituent parts—the acyl chloride and the dimethoxyphenyl group—to participate in a wide array of chemical reactions. This allows for the strategic and efficient construction of complex molecular architectures with desired stereochemistry and functionality.

Structure

3D Structure

特性

IUPAC Name |

2-(2,5-dimethoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPIPBRHRYSAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344344 | |

| Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52711-92-9 | |

| Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-Dimethoxyphenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2,5 Dimethoxyphenyl Acetyl Chloride

Classic Synthetic Strategies

The synthesis of (2,5-Dimethoxyphenyl)acetyl chloride, a significant chemical intermediate, is generally accomplished through established and dependable chemical reactions. These conventional methods can be divided into two primary pathways: the direct acylation of a substituted aromatic ring and the conversion of a carboxylic acid precursor into its corresponding acyl chloride. The selection between these routes is often dictated by the availability of starting materials, the desired reaction scale, and specific reaction conditions.

Friedel-Crafts Acylation Protocols

A foundational reaction in organic chemistry, the Friedel-Crafts acylation, offers a direct means of attaching an acyl group to an aromatic compound. organic-chemistry.org This reaction is particularly relevant for synthesizing the precursors necessary for producing this compound.

Acylation of 1,4-Dimethoxybenzene (B90301) with Acetyl Chloride

A prevalent method for producing 2,5-dimethoxyacetophenone, a precursor to the target compound, involves the reaction of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst. chegg.comgoogle.com The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the ring for electrophilic aromatic substitution, thereby facilitating the acylation. umkc.edu The reaction typically proceeds through the formation of an acylium ion from acetyl chloride and the Lewis acid, which is then attacked by the electron-rich 1,4-dimethoxybenzene.

Catalytic Systems and Reaction Optimization in Friedel-Crafts Methodologies

The success of the Friedel-Crafts acylation of 1,4-dimethoxybenzene hinges on the careful selection of the catalyst and reaction conditions. While aluminum chloride (AlCl₃) is a traditional and potent catalyst for this transformation, other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be employed, sometimes providing milder reaction pathways. organic-chemistry.orgchegg.com Optimizing the reaction often involves fine-tuning the stoichiometric ratios of the reactants and catalyst and controlling the temperature to suppress the formation of unwanted byproducts. The choice of solvent is also critical, with dichloromethane (B109758) and carbon disulfide being common options. Current research is exploring the development of more environmentally friendly catalytic systems, such as solid acid catalysts, to enhance the efficiency and sustainability of this process.

| Catalyst | Typical Solvent | Reaction Conditions | Key Advantages |

| Aluminum Chloride (AlCl₃) | Dichloromethane | 0 °C to room temperature | High reactivity and yields |

| Ferric Chloride (FeCl₃) | Dichloromethane | Room temperature | Milder than AlCl₃, good yields chegg.com |

| Zinc Chloride (ZnCl₂) | Neat or Dichloromethane | Room temperature to reflux | Less reactive, potentially more selective |

Acyl Chloride Formation from Carboxylic Acid Precursors

A more direct and highly efficient alternative for preparing this compound is the conversion of its corresponding carboxylic acid, 2,5-dimethoxyphenylacetic acid. This is a standard and widely used procedure in organic synthesis for generating acyl chlorides.

Reaction of 2,5-Dimethoxyphenylacetic Acid with Thionyl Chloride

The reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride (SOCl₂) is a robust and common method for synthesizing this compound. masterorganicchemistry.comcommonorganicchemistry.com The reaction mechanism involves the formation of a chlorosulfite intermediate, which subsequently undergoes a nucleophilic attack by a chloride ion to produce the desired acyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org This reaction is typically performed in an inert solvent like dichloromethane or toluene. The addition of a catalytic amount of a tertiary amine, such as pyridine (B92270) or N,N-dimethylformamide (DMF), can accelerate the reaction. The gaseous nature of the byproducts helps to drive the reaction to completion, contributing to its high efficiency. masterorganicchemistry.com

Utilization of Oxalyl Chloride in Acyl Chlorination Reactions

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides, including the synthesis of this compound from 2,5-dimethoxyphenylacetic acid. commonorganicchemistry.com Similar to thionyl chloride, this reaction generates volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies the purification of the final product. rsc.org When a catalytic amount of DMF is used, the reaction proceeds through a Vilsmeier-Haack type intermediate. orgsyn.org This method is often favored due to its milder reaction conditions and the ease of byproduct removal, which is particularly beneficial when working with sensitive substrates.

| Reagent | Typical Solvent | Byproducts | Key Advantages |

| Thionyl Chloride (SOCl₂) | Dichloromethane, Toluene | SO₂, HCl | Cost-effective, high efficiency masterorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane, Toluene | CO₂, CO, HCl | Milder conditions, volatile byproducts commonorganicchemistry.com |

Alternative Synthetic Pathways from Related Dimethoxyphenol Derivatives

The precursor to this compound is (2,5-Dimethoxyphenyl)acetic acid. Several synthetic routes to this key intermediate have been developed, often starting from readily available dimethoxybenzene or dimethoxyphenol derivatives.

One notable method involves the Willgerodt-Kindler reaction . This reaction typically starts with 2,5-dimethoxyacetophenone, which can be prepared from 1,4-dimethoxybenzene and acetyl chloride via a Friedel-Crafts acylation. erowid.org The 2,5-dimethoxyacetophenone is then heated with sulfur and morpholine (B109124) to yield a thiomorpholide, which upon hydrolysis with an ethanolic sodium hydroxide (B78521) solution, produces (2,5-Dimethoxyphenyl)acetic acid. erowid.org This method has been reported to yield the acid in approximately 50% yield. erowid.org

Another synthetic pathway begins with 1,4-dimethoxybenzene and proceeds through a multi-step sequence. This process involves:

Formylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde.

Reduction of the aldehyde to 2,5-dimethoxybenzyl alcohol.

Bromination of the alcohol to yield 2-bromomethyl-1,4-dimethoxybenzene.

Finally, reaction of the bromo derivative with magnesium or butyl lithium and subsequent carboxylation with carbon dioxide to afford (2,5-Dimethoxyphenyl)acetic acid. This route is noted for its higher yield compared to the Willgerodt-Kindler method. google.com

A potential alternative starting material is 4-methoxyphenol . This compound can be formylated via the Reimer-Tiemann reaction to give 2-hydroxy-5-methoxybenzaldehyde. Subsequent methylation of the hydroxyl group with dimethyl sulfate (B86663) yields 2,5-dimethoxybenzaldehyde, which can then be converted to (2,5-Dimethoxyphenyl)acetic acid through various established synthetic transformations. chemicalbook.comchemicalbook.com

The following table summarizes the key starting materials and intermediates in these alternative synthetic pathways.

| Starting Material | Key Intermediates | Final Product (Precursor) |

| 1,4-Dimethoxybenzene | 2,5-Dimethoxyacetophenone | (2,5-Dimethoxyphenyl)acetic acid |

| 1,4-Dimethoxybenzene | 2,5-Dimethoxybenzaldehyde, 2,5-Dimethoxybenzyl alcohol, 2-Bromomethyl-1,4-dimethoxybenzene | (2,5-Dimethoxyphenyl)acetic acid |

| 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde, 2,5-Dimethoxybenzaldehyde | (2,5-Dimethoxyphenyl)acetic acid |

Methodological Challenges and Optimization in Synthesis

The synthesis of this compound is not without its challenges, particularly when scaling up the process from the laboratory to an industrial setting. Key areas of concern include maximizing the yield of the desired product and ensuring its purity.

Several strategies can be employed to enhance the yield of this compound. The primary focus is on the efficient conversion of the carboxylic acid precursor.

Choice of Chlorinating Agent: The selection of the most appropriate chlorinating agent is crucial. While thionyl chloride is a common choice, the reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent side reactions that can reduce the yield.

Stoichiometry of Reagents: Optimizing the molar ratio of the chlorinating agent to the carboxylic acid is essential. An excess of the chlorinating agent is often used to ensure complete conversion of the starting material, but a large excess can lead to the formation of impurities and increase production costs.

Catalysis: The use of a catalyst, such as N,N-dimethylformamide (DMF), can significantly increase the rate of the chlorination reaction, allowing for milder reaction conditions and potentially shorter reaction times, which can contribute to higher yields by minimizing degradation of the product.

Reaction Conditions: Careful control of the reaction temperature is vital. The reaction is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate, but excessive heat can lead to the decomposition of the product and the formation of colored impurities.

Maintaining the purity of this compound during scale-up is a significant challenge. The presence of impurities can affect the quality and yield of subsequent reactions in which the acetyl chloride is used as a reagent.

Starting Material Purity: The purity of the starting material, (2,5-Dimethoxyphenyl)acetic acid, is of utmost importance. Impurities in the starting material can be carried through the synthesis and may be difficult to remove from the final product.

Moisture Control: this compound is highly susceptible to hydrolysis. Therefore, all reagents and equipment must be scrupulously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

Removal of Byproducts: As mentioned earlier, the use of thionyl chloride is advantageous because its byproducts are gaseous and can be easily removed. However, if other chlorinating agents are used, the removal of solid or liquid byproducts can be more challenging and may require additional purification steps.

Final Purification: Vacuum distillation is the most common method for the final purification of acyl chlorides on a large scale. The efficiency of the distillation is dependent on the difference in boiling points between the product and any impurities. Careful control of the vacuum and temperature is necessary to achieve high purity without causing thermal decomposition of the product. A patent for the synthesis of 2,5-dimethylphenylacetyl chloride specifies collecting the fraction at 84-87 °C under a vacuum of 5 mmHg, resulting in a purity of over 99%. google.com A similar approach would be applicable to this compound.

The following table outlines some of the key challenges and corresponding optimization strategies in the synthesis of this compound.

| Challenge | Optimization Strategy |

| Incomplete conversion of carboxylic acid | Use a slight excess of the chlorinating agent; employ a catalyst (e.g., DMF). |

| Formation of byproducts | Optimize reaction temperature and time; choose a chlorinating agent with easily removable byproducts (e.g., SOCl₂). |

| Product decomposition | Maintain a controlled reaction temperature; minimize reaction time. |

| Hydrolysis of the final product | Ensure all reagents and equipment are dry; conduct the reaction under an inert atmosphere. |

| Difficulty in purification | Utilize high-efficiency vacuum distillation; ensure high purity of starting materials. |

Chemical Reactivity Profiles and Mechanistic Investigations of 2,5 Dimethoxyphenyl Acetyl Chloride

Electrophilic Nature and Carbonyl Carbon Reactivity

(2,5-Dimethoxyphenyl)acetyl chloride (C10H11ClO3) is an acyl chloride derivative characterized by a highly reactive electrophilic center at the carbonyl carbon. nih.govsigmaaldrich.com The electrophilicity of this carbon is significantly enhanced by the inductive effect of two adjacent electron-withdrawing groups: the carbonyl oxygen and the chlorine atom. Oxygen, being highly electronegative, polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and creating a partial positive charge (δ+). The chlorine atom further intensifies this positive charge through its own strong electron-withdrawing inductive effect.

This electronic configuration renders the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.orglibretexts.org This process is not a single-step displacement but proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negatively charged oxygen atom. youtube.com This intermediate is transient and unstable. It rapidly collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group. In this case, the chloride ion (Cl-) is an excellent leaving group due to its stability as a weak base, which drives the reaction forward to yield the final substituted product. youtube.com

Nucleophilic Acyl Substitution Reactions

The pronounced electrophilicity of the carbonyl carbon in this compound makes it a versatile precursor for the synthesis of various carboxylic acid derivatives, primarily through nucleophilic acyl substitution reactions. libretexts.org These reactions involve the replacement of the chloro group with a different nucleophilic moiety. Key examples of this reactivity include amidation with amines and esterification with alcohols, which are fundamental transformations in organic synthesis.

Amidation is a cornerstone reaction of this compound, where it readily reacts with primary or secondary amines to form corresponding amide derivatives. This transformation follows the general nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile.

A specific application of this amidation reactivity is the synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(2,5-dimethoxyphenyl)acetamide. This compound is prepared through the reaction of this compound with tyramine (B21549). nih.gov The synthesis is a straightforward substitution performed under ambient conditions. nih.gov In a typical procedure, equimolar amounts of this compound and tyramine are combined in a solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like triethylamine (B128534). nih.gov The triethylamine serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the amine reactant.

Table 1: Synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(2,5-dimethoxyphenyl)acetamide

| Reactant 1 | Reactant 2 | Reagents/Solvents | Product |

|---|

Data sourced from a study on the synthesis and crystal structure of the resulting acetamide (B32628). nih.govamanote.com

The synthesis of N-(benzothiazol-2-yl)-2-(2,5-dimethoxyphenyl)acetamide represents another example of amide bond formation, although specific literature for this exact compound is not prevalent. However, the synthesis is highly plausible based on established methodologies for preparing N-substituted benzothiazole (B30560) acetamides. arabjchem.org The general method involves the reaction of a 2-aminobenzothiazole (B30445) derivative with an appropriate acyl chloride. arabjchem.orgmdpi.com

In a representative synthesis, this compound would be reacted with 2-aminobenzothiazole in an inert solvent. A base, such as triethylamine or pyridine (B92270), is typically added to the reaction mixture to act as an acid scavenger for the HCl produced. arabjchem.org The nucleophilic exocyclic nitrogen of 2-aminobenzothiazole attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the target amide via the addition-elimination mechanism.

The synthesis of amides from this compound is a classic example of nucleophilic acyl substitution. youtube.com The mechanism is initiated by the lone pair of electrons on the nitrogen atom of an amine (a potent nucleophile) attacking the electron-deficient carbonyl carbon of the acyl chloride. youtube.com

This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. youtube.com This intermediate is characterized by a single bond between the carbon and oxygen, with the oxygen carrying a negative formal charge, and a newly formed carbon-nitrogen bond. The subsequent step involves the collapse of this intermediate. The lone pair on the oxygen atom reforms the π-bond of the carbonyl group. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. youtube.comyoutube.com The final step involves the deprotonation of the nitrogen atom, typically by another molecule of the amine reactant or an added non-nucleophilic base, to yield the neutral amide product and an ammonium (B1175870) salt byproduct. youtube.com

This compound undergoes rapid and often exothermic reactions with alcohols to form esters, a process known as alcoholysis. libretexts.orglibretexts.org This reaction also proceeds via the nucleophilic acyl substitution pathway and is a common method for ester synthesis. masterorganicchemistry.com

The mechanism is analogous to amidation. An oxygen atom from the alcohol, acting as the nucleophile, attacks the carbonyl carbon of this compound. libretexts.org This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and eliminating a chloride ion. A subsequent deprotonation of the oxonium ion intermediate, typically by a weak base such as pyridine or the chloride ion itself, yields the final ester product and HCl. libretexts.org This method is highly efficient for converting primary and secondary alcohols into their corresponding (2,5-dimethoxyphenyl)acetate esters. iiste.orgresearchgate.net

Table 2: General Nucleophilic Acyl Substitution Reactivity

| Reagent Class | Nucleophile Example | Product Class | Product Example |

|---|---|---|---|

| Amines | Tyramine | Amide | N-[2-(4-hydroxyphenyl)ethyl]-2-(2,5-dimethoxyphenyl)acetamide |

Esterification Reactions with Alcohols

Synthesis of O-Acyl Derivatives (e.g., of Betulinic Acid)

The synthesis of O-acyl derivatives using this compound is a common application, particularly in the modification of complex natural products like betulinic acid. Betulinic acid, a pentacyclic triterpenoid, possesses hydroxyl groups that can be esterified to alter its biological and physical properties. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the hydroxyl group of betulinic acid on the carbonyl carbon of this compound.

This esterification is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product side. The general reaction scheme involves dissolving betulinic acid in a suitable anhydrous solvent, followed by the addition of the base and this compound. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

| Parameter | Description |

| Substrate | Betulinic Acid |

| Reagent | This compound |

| Solvent | Anhydrous dichloromethane (B109758) (CH2Cl2) or similar aprotic solvent |

| Catalyst/Base | Pyridine or Triethylamine (Et3N) |

| Byproduct | Hydrochloric Acid (HCl), neutralized by the base |

| Product | Betulinic acid (2,5-dimethoxyphenyl)acetate |

General Ester Synthesis Protocols

The reaction of this compound with alcohols and phenols is a direct and efficient method for synthesizing the corresponding esters. libretexts.org This method is broadly applicable to a wide range of primary, secondary, and tertiary alcohols, as well as phenols. The reaction is typically vigorous, especially with primary alcohols, and proceeds readily at room temperature. libretexts.org

The general protocol involves the slow addition of this compound to the alcohol, which may be used as both the reactant and the solvent if it is a liquid. Alternatively, the reaction can be carried out in an inert solvent. The reaction produces the desired ester and fumes of hydrogen chloride gas. libretexts.org For less reactive substrates, such as phenols, or to ensure the reaction goes to completion, a base like pyridine is often added to act as an HCl scavenger. libretexts.org

| Reactant Class | Typical Conditions | Notes |

| Primary Alcohols | Room temperature, neat or in an inert solvent. | Reaction is often vigorous. |

| Secondary Alcohols | Room temperature or gentle warming, often with a base (e.g., pyridine). | Slower reaction rate compared to primary alcohols. |

| Phenols | Room temperature or warming, typically requires a base (e.g., pyridine). | Phenols are less nucleophilic than alcohols. libretexts.org |

Thioester Formation with Thiols

This compound readily reacts with thiols (mercaptans) to form thioesters. This reaction is analogous to the formation of esters from alcohols. Thioesters are significant compounds in organic synthesis and biochemistry. wikipedia.orgtaylorandfrancis.com The synthesis typically involves the reaction of the acyl chloride with a thiol in the presence of a base to neutralize the HCl byproduct. wikipedia.org

Alternatively, the more nucleophilic thiolate salt (generated by treating the thiol with a strong base like sodium hydroxide (B78521) or sodium hydride) can be used, which reacts rapidly with the acyl chloride. wikipedia.org Recent methodologies have also explored the use of catalysts like iron(III) chloride (FeCl3) to facilitate the reaction between acyl chlorides and thiols under solvent-free conditions, resulting in high yields and purity. tudelft.nl

| Method | Reactants | Base/Catalyst | Key Feature |

| Standard Acylation | This compound + Thiol | Pyridine or Triethylamine | General and widely used method. |

| Thiolate Reaction | This compound + Thiolate Salt | Pre-formed with NaOH or NaH | Utilizes a more potent nucleophile for a faster reaction. wikipedia.org |

| Catalytic Method | This compound + Thiol | Iron(III) chloride (FeCl3) | Offers high yields under mild, often solvent-free, conditions. tudelft.nl |

Hydrolytic Pathways and Product Formation

Conversion to 2,5-Dimethoxyphenylacetic Acid

This compound is hydrolytically unstable and reacts with water to form 2,5-Dimethoxyphenylacetic acid. This is a characteristic reaction of most acyl chlorides. The reaction involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding carboxylic acid and hydrochloric acid.

This hydrolysis reaction is often rapid and exothermic. The ease of this conversion necessitates that reactions involving this compound be conducted under anhydrous (dry) conditions to prevent the formation of the carboxylic acid byproduct, which would otherwise lower the yield of the desired product. The synthesis of 2,5-dimethylphenylacetic acid, a related compound, can be achieved through the hydrolysis of its corresponding nitrile or the hydrolysis of ester intermediates. google.com Similarly, the parent compound 2,5-dimethylphenylacetyl chloride is prepared from 2,5-dimethylphenylacetic acid using a chlorinating agent like thionyl chloride. google.com

Influence of Aqueous Conditions on Reaction Outcomes

The presence of water during the reaction of this compound with other nucleophiles (such as alcohols or thiols) leads to a competitive reaction environment. Water itself is a nucleophile and will compete with the intended reactant for the acyl chloride. The outcome of the reaction depends on several factors, including the relative concentrations of the nucleophiles and their intrinsic nucleophilicity.

For instance, in a reaction intended to produce an ester using an alcohol, the presence of water will lead to a mixture of the desired ester and the 2,5-Dimethoxyphenylacetic acid byproduct. To maximize the yield of the ester, it is crucial to use anhydrous solvents and reagents. If the removal of water is not possible, an excess of the acyl chloride or the alcohol may be used to drive the reaction toward the desired product, although this complicates the subsequent purification process.

Reduction Chemistry of the Acyl Chloride Moiety

The acyl chloride group in this compound can be reduced to form either an aldehyde or a primary alcohol, depending on the reducing agent employed. This reactivity allows for the synthesis of other important classes of compounds.

Reduction to Primary Alcohol : Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce the acyl chloride to the corresponding primary alcohol, 2-(2,5-dimethoxyphenyl)ethanol. The reaction typically proceeds rapidly and requires anhydrous conditions. The mechanism involves the initial formation of an aldehyde intermediate, which is immediately further reduced to the alcohol.

Reduction to Aldehyde : The reduction can be stopped at the aldehyde stage, yielding 2,5-dimethoxyphenylacetaldehyde, by using a less reactive, sterically hindered reducing agent. A common reagent for this transformation is lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)3H). Another classic method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate (B86663), poisoned with quinoline-sulfur). The catalyst poison prevents the over-reduction of the aldehyde to the alcohol.

| Desired Product | Reducing Agent | Reaction Name |

| Primary Alcohol | Lithium aluminum hydride (LiAlH4) | Hydride Reduction |

| Aldehyde | Lithium tri(t-butoxy)aluminum hydride | Hydride Reduction |

| Aldehyde | H2, Pd/BaSO4, catalyst poison | Rosenmund Reduction |

Formation of (2,5-Dimethoxyphenyl)ethanol using Hydride Reagents

The reduction of this compound to (2,5-Dimethoxyphenyl)ethanol is a standard transformation in organic synthesis, readily achieved with powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com These reagents effectively convert acyl chlorides into primary alcohols. The reaction proceeds through a two-step mechanism. Initially, a hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the corresponding aldehyde, 2-(2,5-dimethoxyphenyl)ethanal. Since aldehydes are also susceptible to reduction by hydride reagents, a second equivalent of the hydride attacks the aldehyde's carbonyl carbon. This second nucleophilic addition generates an alkoxide intermediate, which upon acidic workup, is protonated to yield the final product, (2,5-Dimethoxyphenyl)ethanol. chemistrysteps.comlibretexts.org

It is crucial to use an excess of the reducing agent to ensure the reaction goes to completion, as the intermediate aldehyde is also reactive. chemistrysteps.com While both LiAlH₄ and NaBH₄ can effect this transformation, LiAlH₄ is a significantly stronger reducing agent. libretexts.org The choice of solvent is also important; for LiAlH₄ reductions, anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (THF) are typically employed. byjus.com

In a closely related synthesis, (2,5-Dimethoxyphenyl)ethanol was successfully prepared via the reduction of ethyl 2,5-dimethoxyphenylacetate using lithium aluminum hydride in diethyl ether. erowid.org This demonstrates the feasibility of this transformation, as both esters and acyl chlorides are reduced to primary alcohols by LiAlH₄. byjus.commasterorganicchemistry.com Milder reducing agents, such as lithium tri(t-butoxy)aluminum hydride, can be used if the desired product is the intermediate aldehyde, as their reduced reactivity allows for the selective reduction of the acyl chloride without significant further reduction of the aldehyde. chemistrysteps.com

Table 1: Reduction of this compound to (2,5-Dimethoxyphenyl)ethanol

| Reagent | Solvent | Intermediate | Final Product |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether / THF | 2-(2,5-Dimethoxyphenyl)ethanal | (2,5-Dimethoxyphenyl)ethanol |

| Sodium borohydride (NaBH₄) | Ethanol / Methanol | 2-(2,5-Dimethoxyphenyl)ethanal | (2,5-Dimethoxyphenyl)ethanol |

Friedel-Crafts Reactions Involving this compound as an Acylating Agent

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In this context, this compound can serve as a potent acylating agent, reacting with various aromatic substrates in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). numberanalytics.com

The reaction mechanism is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the this compound, weakening the carbon-chlorine bond and facilitating its cleavage. numberanalytics.comsigmaaldrich.com This results in the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the subsequent aromatic substitution. sigmaaldrich.com

When an activated aromatic substrate such as anisole (B1667542) is subjected to Friedel-Crafts acylation with this compound, the electron-donating methoxy (B1213986) group of the anisole directs the incoming acyl group to the ortho and para positions of the benzene (B151609) ring. vedantu.com This regioselectivity is a consequence of the methoxy group's ability to stabilize the arenium ion intermediate formed during the electrophilic attack at these positions through resonance.

The reaction typically yields a mixture of the ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. vedantu.com The choice of solvent can influence the reaction, with dichloromethane or nitrobenzene (B124822) being common options. The reaction conditions, including temperature and the specific Lewis acid catalyst used, can be optimized to favor the formation of one isomer over the other. chemijournal.comtamu.edu

The product of the Friedel-Crafts acylation of anisole with this compound is a 1,2-diphenyl-ethanone derivative. Specifically, the reaction yields a mixture of 1-(2-methoxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone and 1-(4-methoxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone. These compounds are characterized by a ketone functional group bridging the two substituted phenyl rings.

The formation of these intermediates is a direct result of the carbon-carbon bond formation between the acylium ion derived from this compound and the anisole ring. The resulting aryl ketone is deactivated towards further electrophilic substitution, which prevents polysubstitution reactions from occurring. organic-chemistry.org These 1,2-diphenyl-ethanone intermediates can be valuable precursors for the synthesis of more complex molecules.

Table 2: Friedel-Crafts Acylation of Anisole with this compound

| Substrate | Acylating Agent | Catalyst | Products |

|---|---|---|---|

| Anisole | This compound | Aluminum chloride (AlCl₃) | 1-(2-methoxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone (ortho) and 1-(4-methoxyphenyl)-2-(2,5-dimethoxyphenyl)ethanone (para) |

Strategic Applications of 2,5 Dimethoxyphenyl Acetyl Chloride As a Versatile Building Block in Complex Organic Synthesis

Construction of Heterocyclic Systems

The reactivity of (2,5-Dimethoxyphenyl)acetyl chloride makes it an excellent starting material for the synthesis of various heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds.

Synthesis of Benzofuran (B130515) Derivatives

Benzofurans are a significant class of oxygen-containing heterocycles present in numerous natural products and synthetic drugs. wuxiapptec.comnih.gov The synthesis of substituted benzofurans can be achieved through several strategies, and the use of acyl chlorides like this compound is a key step in certain methodologies. One common approach involves the acylation of a phenol (B47542), followed by cyclization.

The reaction typically proceeds via an initial O-acylation of a substituted phenol to form a phenyl ester. This ester can then undergo a Fries rearrangement, usually in the presence of a Lewis acid like AlCl₃, to migrate the acyl group to the aromatic ring (C-acylation), forming an ortho-hydroxyaryl ketone. ucalgary.caresearchgate.net This ketone is a critical intermediate that can subsequently be cyclized to form the benzofuran ring. Alternatively, direct Friedel-Crafts C-acylation of a highly activated phenol can provide the ortho-hydroxyaryl ketone directly. researchgate.netgoogle.com

A plausible reaction pathway for the synthesis of a benzofuran derivative using this compound is outlined below:

Acylation: A substituted phenol is acylated with this compound. Depending on the conditions (kinetic vs. thermodynamic control), this can result in either O-acylation or C-acylation. ucalgary.ca

Intermediate Formation: The resulting aryl ester or ortho-hydroxyaryl ketone serves as the key precursor.

Cyclization: The precursor is then subjected to cyclization conditions, often involving further reactions to build the furan (B31954) ring, to yield the final benzofuran scaffold. Many methods exist for this final ring-closure. organic-chemistry.orgrsc.org

This strategy allows for the introduction of the (2,5-dimethoxyphenyl)methyl substituent at the 2-position of the benzofuran core, a common motif in bioactive molecules.

Incorporation into Pyrrole-Containing Scaffolds

Pyrrole (B145914) is a fundamental nitrogen-containing heterocycle found in vital natural products such as heme and chlorophyll. beilstein-journals.org The functionalization of the pyrrole ring is crucial for modulating the biological activity of pyrrole-based compounds. Friedel-Crafts acylation is a primary method for introducing acyl groups onto the electron-rich pyrrole ring. researchgate.net

This compound can be used as the acylating agent in a Friedel-Crafts reaction with a pyrrole derivative. The reaction is typically catalyzed by a mild Lewis acid and results in the substitution of an acyl group, usually at the C-2 position of the pyrrole ring, which is the most nucleophilic site.

Typical Reaction Conditions for Pyrrole Acylation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Outcome |

| Pyrrole | This compound | Mild Lewis Acid (e.g., BF₃·OEt₂) | Aprotic Solvent (e.g., DCM, THF) | 2-((2,5-Dimethoxyphenyl)acetyl)-1H-pyrrole |

This reaction provides a direct method for incorporating the (2,5-dimethoxyphenyl)acetyl moiety into a pyrrole scaffold, yielding complex ketones that can be further modified or used as intermediates in the synthesis of more elaborate structures, such as diketopyrrolopyrrole (DPP) analogues or other functional materials. researchgate.netmdpi.comosi.lv

Formation of Related Nitrogen- and Oxygen-Heterocycles

Beyond benzofurans and pyrroles, this compound is a versatile precursor for a broader range of heterocyclic systems.

Oxygen Heterocycles: A prominent example is the synthesis of xanthones (dibenzo-γ-pyrones), a class of compounds known for their wide spectrum of biological activities. up.ptmdpi.com The most common synthetic routes to xanthones involve the initial formation of a 2,2'-dihydroxybenzophenone (B146640) intermediate, which is then cyclized via dehydration. researchgate.net this compound can be used in a Friedel-Crafts acylation with a dimethoxybenzene or similar activated phenol derivative. The resulting ketone can then be further elaborated and cyclized to form a xanthone (B1684191) nucleus. This approach offers a modular way to construct complex, substituted xanthone skeletons. wits.ac.zanih.gov

Nitrogen Heterocycles: The reaction of this compound with primary or secondary amines readily forms amides. These amide intermediates are central to the synthesis of many nitrogen heterocycles. nih.govrsc.org For instance, an amide can be an intermediate in the Bischler–Napieralski or Pictet–Spengler reactions for the synthesis of isoquinolines and β-carbolines, respectively. Furthermore, reaction with bifunctional reagents containing both amine and hydroxyl or thiol groups can lead to the formation of oxazoles, thiazoles, and their respective fused ring systems after a subsequent cyclization step. researchgate.netmdpi.com

Precursor in Natural Product Total Synthesis

The structural motifs accessible from this compound make it a valuable starting material or intermediate in the total synthesis of complex natural products.

Elaboration into Diketones for (+)-Sinensilaxanthone Synthesis

While the specific natural product "(+)-Sinensilaxanthone" is not prominently documented in readily available chemical literature, the name suggests it belongs to the xanthone class of natural products, which are widespread in plants and fungi. mdpi.com The total synthesis of such molecules often relies on the strategic construction of a central benzophenone (B1666685) core.

A plausible synthetic strategy towards a xanthone natural product would involve the use of (2,5-Dimethoxyphenyl)acetic acid (derived from the acetyl chloride) or the acetyl chloride itself in a key fragment-coupling step. For example, a Friedel-Crafts acylation between this compound and a highly activated, poly-hydroxylated phenol (such as phloroglucinol (B13840) or a derivative) would generate a substituted deoxybenzoin (B349326). This deoxybenzoin can be oxidized to the corresponding benzil, a type of 1,2-diketone, which can then be rearranged or further functionalized. More directly, the 2-phenylacetic acid derivative can be converted to a benzophenone, a 1,3-diketone analogue, which serves as the direct precursor to the xanthone core upon acid-catalyzed cyclodehydration. up.ptresearchgate.net This highlights the role of this compound as a precursor to key diketone intermediates essential for building the complex architecture of natural products.

Development of Specialized Organic Reagents and Ligands

The (2,5-dimethoxyphenyl)acetyl group can be incorporated into larger molecular frameworks to develop specialized organic reagents and ligands. The dimethoxy substitution pattern influences the electronic properties and steric environment of the molecule, which can be harnessed for specific applications in synthesis or catalysis.

For instance, the corresponding 2-(2,5-dimethoxyphenyl)acetic acid is a known building block in pharmaceutical development. chemimpex.com By converting the acetyl chloride to amides using chiral amines, a library of chiral ligands can be generated. These ligands could find applications in asymmetric catalysis, where the steric and electronic properties of the dimethoxyphenyl group could influence the stereochemical outcome of a reaction.

Furthermore, the incorporation of this moiety into larger structures can lead to molecules with specific biological targets. For example, related structures like 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin (B10506) 5-HT₂ₐ receptor agonists. nih.gov While not synthesized directly from the acetyl chloride in the cited research, it demonstrates the value of the 2,5-dimethoxyphenyl scaffold in designing functionally specific molecules. The acetyl chloride provides a reactive handle to attach this valuable pharmacophore to various other molecular backbones, facilitating the development of new probes and therapeutic leads.

Synthesis of Functionally Substituted Compounds

The reactivity of the acetyl chloride group in this compound allows for its facile reaction with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity, combined with the electronic properties imparted by the 2,5-dimethoxy-substituted phenyl ring, makes it an ideal starting material for the synthesis of a wide range of functionally substituted compounds.

Derivatization to Tyrosinase Inhibitor Scaffolds

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Research into the structure-activity relationships of tyrosinase inhibitors has revealed that certain substitution patterns on aromatic rings can significantly influence inhibitory activity.

While direct synthesis of tyrosinase inhibitors using this compound as the primary building block is not extensively documented in readily available literature, studies on related structures provide valuable insights. For instance, a study on azo-resveratrol (B583362) and its analogs explored the impact of methoxy (B1213986) substitutions on tyrosinase inhibition. It was found that derivatives containing a 3,5-dimethoxyphenyl moiety exhibited better tyrosinase inhibition than their 2,5-dimethoxyphenyl counterparts researchgate.net. This suggests that while the 2,5-dimethoxy substitution pattern may not be optimal for potent tyrosinase inhibition in all scaffolds, it still provides a foundational structure for the synthesis and evaluation of new potential inhibitors. The this compound can be used to synthesize a variety of amide and ester derivatives, allowing for the exploration of a broad chemical space in the quest for novel and effective tyrosinase inhibitors.

| Compound Class | Key Finding | Reference |

|---|---|---|

| Azo-Resveratrol Analogs | 3,5-Dimethoxyphenyl derivatives showed better tyrosinase inhibition than 2,5-dimethoxyphenyl derivatives. | researchgate.net |

Precursors for Pharmaceutical Intermediates (e.g., Midodrine Precursors and GPR17 Agonists)

This compound and its structural analogs are crucial in the synthesis of various pharmaceutical intermediates. A prominent example is the synthesis of precursors for Midodrine, a vasopressor agent used to treat orthostatic hypotension.

The synthesis of Midodrine hydrochloride involves the reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride to produce 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide unb.canih.govijirset.commdpi.com. This intermediate is a close structural analog to compounds that could be synthesized from this compound. The established synthetic route highlights the importance of the 2,5-dimethoxyphenyl moiety in the final drug structure. While the existing patented synthesis of Midodrine utilizes chloroacetyl chloride, the use of this compound could theoretically lead to the synthesis of Midodrine analogs with potentially different pharmacological profiles.

| Pharmaceutical Intermediate | Synthetic Role of this compound Analog | Reference |

|---|---|---|

| Midodrine Precursor | Chloroacetyl chloride, a structural analog, is reacted with 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride. | unb.canih.govijirset.commdpi.com |

Synthesis of Kinase Inhibitors (e.g., CK-1 Inhibitors)

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.

This compound has been successfully employed in the synthesis of inhibitors of Casein Kinase 1 (CK-1), a family of serine/threonine kinases. In one study, a series of N-benzothiazolyl-2-phenyl-acetamide derivatives were synthesized and evaluated as CK-1δ inhibitors. Specifically, the reaction of 2-(2,5-dimethoxyphenyl)acetyl chloride with 6-(trifluoromethyl)benzothiazol-2-amine under microwave irradiation yielded a novel N-(benzothiazol-2-yl)-2-(2,5-dimethoxyphenyl)acetamide derivative. This compound was identified as a hit compound in a screening campaign for new CK-1δ inhibitors.

| Kinase Target | Synthesized Compound | Synthetic Approach |

|---|---|---|

| Casein Kinase 1δ (CK-1δ) | N-(6-(trifluoromethyl)benzothiazol-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | Reaction of this compound with 6-(trifluoromethyl)benzothiazol-2-amine |

Generation of Anti-Angiogenic Agents (e.g., Betulinic Acid Derivatives)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, anti-angiogenic agents are a promising class of cancer therapeutics. Betulinic acid, a naturally occurring pentacyclic triterpenoid, has shown anti-angiogenic properties, and its derivatization is a key strategy to enhance its potency and drug-like properties.

One common approach to modify betulinic acid is to derivatize its C-28 carboxylic acid group. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, which can then be reacted with various nucleophiles, such as amines, to form amides mdpi.comnih.gov. While no specific examples of the direct reaction of a betulinic acid-derived amine with this compound are prominently reported, this synthetic strategy presents a viable route to novel betulinic acid derivatives. By incorporating the 2,5-dimethoxyphenylacetyl moiety, new analogs with potentially enhanced anti-angiogenic activity could be generated. This approach allows for the systematic exploration of structure-activity relationships, where the electronic and steric properties of the 2,5-dimethoxyphenyl group could influence the biological activity of the resulting betulinic acid conjugate.

Synthesis of Dyes

The chromophoric properties of the 2,5-dimethoxyphenyl group make this compound a potential precursor for the synthesis of various classes of dyes, including azo and disperse dyes.

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, are one of the largest and most versatile classes of synthetic colorants nih.govekb.eg. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. While direct use of this compound in this process is not the standard method, the related compound, 2,5-dimethoxyaniline (B66101), can be diazotized and coupled with various aromatic compounds to produce azo dyes. A Japanese patent describes the synthesis of a disperse dye where a 2,5-dimethoxyaniline derivative is used as a coupling component google.com.

Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers such as polyester (B1180765) ijirset.com. The synthesis of disperse dyes often involves the diazotization of a substituted aniline (B41778) and subsequent coupling with a suitable partner. The incorporation of methoxy groups, as found in the 2,5-dimethoxyphenyl moiety, can influence the color and fastness properties of the resulting dye. The general synthetic routes for disperse dyes provide a framework for how this compound could be used to first synthesize an intermediate which is then incorporated into a dye structure. For example, it could be reacted with an amino-functionalized coupling component to introduce the 2,5-dimethoxyphenylacetyl group prior to the coupling reaction.

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring in Syntheses Involving 2,5 Dimethoxyphenyl Acetyl Chloride

Spectroscopic Techniques for Structural Verification of Products

Spectroscopic methods are indispensable for the unambiguous confirmation of molecular structures formed in reactions with (2,5-Dimethoxyphenyl)acetyl chloride. These techniques provide detailed information about the connectivity of atoms and the presence of specific functional groups, confirming the successful conversion of the acyl chloride to the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In syntheses involving this compound, both ¹H and ¹³C NMR are crucial for confirming the formation of the desired product, often an amide derivative.

Upon successful reaction of this compound with an amine, characteristic changes in the NMR spectrum are observed. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group, which appear at a specific chemical shift in the starting material, will experience a shift in the product. Furthermore, the appearance of new signals corresponding to the protons of the newly introduced amine moiety, and in the case of secondary amides, a signal for the N-H proton, provides definitive evidence of amide bond formation.

For example, in the synthesis of N-aryl substituted acetamides, the chemical shifts of the aromatic protons and carbons can be predicted and compared with experimental data to confirm the structure. The incremental shifts in chemical shifts due to the -NHCOCH₃ group can be used to calculate the expected positions of the aromatic signals. znaturforsch.comznaturforsch.comresearchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Hypothetical N-benzyl-2-(2,5-dimethoxyphenyl)acetamide

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Methylene (CH₂) | ~3.6 | ~43 |

| Methoxy (B1213986) (OCH₃) | ~3.8 (singlet, 6H) | ~56 |

| Aromatic (C₆H₃) | 6.7-6.9 (multiplet, 3H) | 112-118 (aromatic CH), 152, 153 (aromatic C-O) |

| Benzyl (CH₂) | ~4.4 (doublet) | ~44 |

| Benzyl Aromatic (C₆H₅) | 7.2-7.4 (multiplet, 5H) | 127-129 (aromatic CH), 138 (quaternary C) |

| Amide (NH) | ~6.0 (broad singlet) | - |

| Carbonyl (C=O) | - | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and the specific amine used in the reaction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence and disappearance of key functional groups during a chemical reaction. When this compound is converted to an amide, the most significant change observed in the IR spectrum is the disappearance of the characteristic strong absorption band of the acyl chloride carbonyl (C=O) group, typically found in the region of 1770-1815 cm⁻¹.

Concurrently, a new, strong absorption band for the amide carbonyl group appears at a lower frequency, generally between 1630 and 1680 cm⁻¹. Additionally, the presence of an N-H bond in primary and secondary amides gives rise to characteristic stretching vibrations in the 3100-3500 cm⁻¹ region. The presence of these new bands, coupled with the absence of the acyl chloride carbonyl peak, provides strong evidence for the successful formation of the amide product. researchgate.net

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Acyl Chloride (C=O) | 1770 - 1815 |

| Amide (C=O) | 1630 - 1680 |

| Amide (N-H stretch) | 3100 - 3500 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for monitoring the progress of a reaction, assessing the purity of the final product, and for the isolation of the desired compound from the reaction mixture.

Gas Chromatography (GC) for Reaction Progress and Purity

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for monitoring the progress of reactions involving this compound. Due to the high reactivity of acyl chlorides, direct analysis by GC can be challenging. A common strategy is to derivatize the acyl chloride to a more stable ester by quenching an aliquot of the reaction mixture with an alcohol. americanpharmaceuticalreview.com This allows for the separation and quantification of the starting material and the product.

The progress of the reaction can be followed by observing the decrease in the peak corresponding to the derivatized starting material and the increase in the peak of the desired product over time. GC-MS analysis provides not only retention time data for quantification but also mass spectra which can confirm the identity of the components in the reaction mixture. ajer.orgnih.govnih.gov The fragmentation pattern of the product in the mass spectrum can provide definitive structural information.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both monitoring reaction progress and assessing the final purity of non-volatile products derived from this compound. For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC system at various time points.

A suitable reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid, can effectively separate the starting acyl chloride (or its hydrolysis product, 2,5-dimethoxyphenylacetic acid) from the amide product. nih.govhud.ac.uknih.gov The disappearance of the starting material peak and the appearance and growth of the product peak provide a clear indication of the reaction's progress. The final product's purity can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Column Chromatography for Purification of Reaction Mixtures

Following the completion of a synthesis, column chromatography is the most common and effective method for the purification of the crude product. semanticscholar.org Silica gel is the most frequently used stationary phase for the purification of amide products derived from this compound. kanto.com.myteledynelabs.com

The selection of an appropriate eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often employed. commonorganicchemistry.comrsc.org The polarity of the eluent is carefully adjusted to allow for the separation of the desired amide product from any unreacted starting materials, by-products, and other impurities. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product, which are then combined and concentrated.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a newly synthesized compound. By precisely measuring the mass percentages of constituent elements (primarily carbon, hydrogen, and nitrogen), researchers can confirm that the product's stoichiometry aligns with the theoretical values calculated from its expected chemical formula. This confirmation is a critical step in validating the successful synthesis of a target molecule and ensuring its purity.

For the parent compound, this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₁ClO₃.

Table 1: Theoretical Elemental Composition of this compound Use the interactive buttons to view the elemental composition.

Carbon (C)

55.96%Hydrogen (H)

5.17%Chlorine (Cl)

16.52%Oxygen (O)

22.36%In practice, this analysis is more commonly performed on stable, solid derivatives, such as amides, to confirm the outcome of a reaction. For instance, in the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide (B32628), elemental analysis was used to support its characterization. mdpi.com The experimentally determined percentages of C, H, and N were found to be in close agreement with the calculated values, providing strong evidence for the formation of the desired product. mdpi.com

Table 2: Elemental Analysis Data for a Synthesized Derivative mdpi.com Toggle between calculated and found values for comparison.

Compound: C₂₀H₂₁NO₃

Compound: C₂₀H₂₁NO₃

This close correlation between theoretical and experimental values confirms the stoichiometry of the synthesized derivative, serving as a crucial piece of evidence alongside spectroscopic data. mdpi.com

X-ray Crystallography in Elucidating Solid-State Structures of Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This powerful technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. For derivatives of this compound, particularly amides, this analysis offers deep insights into their steric and electronic properties.

A key example is the structural elucidation of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, which was synthesized from this compound and tyramine (B21549). nih.gov X-ray diffraction analysis of a single crystal of this compound provided a detailed picture of its molecular structure, confirming the connectivity and revealing its preferred conformation in the solid state. nih.gov The study detailed the planarity of the two benzene (B151609) rings and the spatial relationship between the different functional groups within the molecule. nih.gov

In the crystal structure of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the analysis revealed significant twisting between the molecular fragments. nih.gov The dihedral angle between the acetamide group and the 2,5-dimethoxyphenyl ring is 80.81 (5)°, indicating a nearly perpendicular arrangement. nih.gov In contrast, the angle between the acetamide group and the 4-hydroxyphenyl ring is only 8.19 (12)°, showing a much more coplanar relationship. nih.gov Furthermore, the two benzene rings are themselves twisted with respect to each other, subtending a dihedral angle of 72.89 (5)°. nih.gov Similarly, in a more complex N-(2,5-dimethoxyphenyl) derivative, the dimethoxy-bound phenyl ring was found to be inclined to an adjacent indole (B1671886) framework by a dihedral angle of 77.70 (9)°. nih.gov

Table 3: Selected Dihedral Angles in 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide nih.gov

| Molecular Fragments | Dihedral Angle (°) |

|---|---|

| Acetamide Group & 2,5-Dimethoxyphenyl Ring | 80.81 (5) |

| Acetamide Group & 4-Hydroxyphenyl Ring | 8.19 (12) |

These angular relationships are crucial for understanding potential steric hindrances and intramolecular interactions that influence the molecule's biological activity and physical properties.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent interactions, with hydrogen bonding being one of the most significant. X-ray crystallography precisely maps these interactions, identifying the donor and acceptor atoms, and measuring the distances and angles that define the strength and geometry of the bonds.

The crystal structure of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide features a robust three-dimensional network built from intermolecular hydrogen bonds. nih.gov The analysis identified two key interactions: an N—H···O bond and an O—H···O bond. nih.gov The amide proton (N—H) acts as a hydrogen bond donor to the oxygen of the hydroxyl group on a neighboring molecule. nih.gov Concurrently, the proton of that hydroxyl group (O—H) donates to the carbonyl oxygen (C=O) of another adjacent molecule. nih.gov This cooperative network of N—H···O and O—H···O bonds effectively links all molecules together, defining the crystal packing and contributing to the stability of the solid-state structure. nih.gov The formation of intermolecular N—H···O hydrogen bonds resulting in molecular chains is a common feature in related amide structures. mostwiedzy.pl

Table 4: Hydrogen Bond Geometry in the Crystal Structure of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.88 (2) | 2.10 (2) | 2.972 (2) | 171 (2) |

This detailed characterization of the hydrogen bonding network is essential for fields like materials science and pharmaceutical development, where solid-state properties and intermolecular interactions are of paramount importance.

Advanced Research Applications and Methodological Utility of 2,5 Dimethoxyphenyl Acetyl Chloride in Chemical Biology and Materials Science Research

Applications in Fluorescent Imaging and Probe Development

In the field of fluorescent imaging, (2,5-Dimethoxyphenyl)acetyl chloride is utilized as a synthetic precursor for the creation of novel fluorescent probes and dyes. The development of such probes often involves the strategic combination of a fluorophore (the light-emitting component) with a recognition element that selectively interacts with a specific analyte or cellular structure.

The primary role of this compound is to covalently link the (2,5-dimethoxyphenyl)acetyl group to a fluorophore backbone or a targeting molecule. The dimethoxy-substituted phenyl ring can act as an auxochrome, a group that modifies the light-absorbing and emitting properties of a chromophore. By altering the electron density of the conjugated system, it can tune the fluorescence wavelength and quantum yield of the resulting dye. For example, it can be reacted with amino- or hydroxyl-functionalized dyes to create more complex probes with tailored photophysical properties. Patents related to methods for processing chemical compounds list this compound as a reagent that can be conjugated with various molecules, including fluoresceins, rhodamines, and coumarins, to enhance pharmacokinetic or pharmacodynamic properties google.comgoogle.com.

Table 1: Role in Fluorescent Probe Synthesis

| Feature | Description |

|---|---|

| Function | Synthetic building block |

| Reaction Type | Acylation of nucleophilic (e.g., -NH2, -OH) groups on fluorophores or targeting ligands. |

| Introduced Moiety | (2,5-Dimethoxyphenyl)acetyl group |

| Effect of Moiety | Can modulate the electronic properties of the fluorophore, potentially affecting absorption/emission spectra and quantum yield. |

| Example Application | Synthesis of custom probes for fluorescence microscopy and cellular imaging. |

Role in Cell Membrane Dynamics and Interaction Studies

The study of cell membranes requires molecular tools that can probe the lipid bilayer environment and report on its dynamics. This compound can be used to synthesize lipophilic molecules designed to intercalate into or associate with cell membranes. The (2,5-dimethoxyphenyl)acetyl group has moderate lipophilicity, which facilitates the anchoring of larger molecules, such as fluorescent dyes or biophysical probes, to the membrane.

By reacting the acyl chloride with a polar head group attached to a hydrophilic tail, researchers can create custom amphiphilic molecules. These synthetic probes can be introduced into cell cultures to study membrane fluidity, lipid raft formation, and the interactions of proteins with the membrane. While direct studies using the compound itself are not prominent, its utility lies in derivatizing molecules to enhance their membrane-associating properties.

Utilization in Diagnostic Assay Development for Biomolecule Detection

This compound is employed in the manufacturing of reagents for diagnostic assays, including those used in hematology and histology chemimpex.comsigmaaldrich.com. Its high reactivity makes it suitable for the derivatization of biomolecules, a process that modifies them to enable or enhance their detection.

In the context of immunoassays, acyl chlorides can be used to attach a hapten—a small molecule that can elicit an immune response only when attached to a large carrier like a protein—to that carrier. The (2,5-dimethoxyphenyl)acetyl group could function as a hapten for the development of specific antibodies. In analytical chemistry, it can be used as a derivatizing agent for small molecules containing amine or hydroxyl groups, such as neurotransmitters or steroids. The resulting acylated products often exhibit improved chromatographic behavior (e.g., in GC-MS or HPLC) and can be more readily detected.

Table 2: Applications in Diagnostic Methodologies

| Assay Type | Role of this compound |

|---|---|

| Immunoassays | Potential use in conjugating haptens to carrier proteins for antibody production. |

| Chromatography (GC, HPLC) | Derivatizing agent for analytes with -OH or -NH2 groups to improve volatility and/or detectability. |

| Histology | Used in the synthesis of stains and dyes for tissue analysis chemimpex.com. |

Application in Neuroscience Research for Neuron Labeling

In neuroscience, understanding the intricate connections between neurons is fundamental. This often requires labeling specific neurons to visualize their structure and pathways. This compound serves as a reagent for synthesizing more complex molecules used for this purpose chemimpex.com. It can be used to link the (2,5-dimethoxyphenyl)acetyl moiety to neurotransmitter analogues, receptor ligands, or fluorescent scaffolds.

For example, a molecule designed to bind to a specific neuronal receptor could be synthesized using this acyl chloride to introduce a key structural component or to attach a reporter group. A patent for substituted 2-phenyl benzofurans as potential estrogenic agents, which have relevance in neuroendocrine research, describes a synthetic step involving the reaction of this compound with anisole (B1667542) in a Friedel-Crafts acylation, demonstrating its utility in creating neuroactive compounds epo.org.

Exploration in Photodynamic Therapy Research (as a tool based on its properties)

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill target cells, such as cancer cells mdpi.com. The development of effective photosensitizers is a key area of research. While this compound is not a photosensitizer itself, it is a valuable synthetic tool for building them. The 2,5-dimethoxyphenyl group is a structural component found in some advanced photosensitizing molecules, such as certain porphyrins and phthalocyanines researchgate.nettcd.ieacs.org.

Researchers can use this compound to introduce this group onto a porphyrin or other macrocyclic core. The electron-donating methoxy (B1213986) groups can influence the electronic properties of the macrocycle, which is critical for tuning its absorption wavelength to match medical lasers and for enhancing its efficiency in generating singlet oxygen researchgate.net. Research on novel phthalocyanines for PDT has incorporated (E)-1-(2,5-dimethoxyphenyl)-3-(4 hydroxyphenyl)prop-2-en-1-one, a related structure, indicating the relevance of this substitution pattern in the design of effective photosensitizers researchgate.net.

Comparison with Structurally Related Acyl Chlorides in Reactivity and Synthetic Utility

The reactivity and utility of this compound are best understood by comparing it to other common acyl chlorides. The reactivity in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion).

Acetyl Chloride (CH₃COCl): This is a highly reactive, small acyl chloride. The carbonyl carbon is very electrophilic due to the inductive effect of the chlorine and oxygen atoms, with minimal steric hindrance.

Phenylacetyl Chloride (C₆H₅CH₂COCl): The presence of the phenyl group adjacent to the methylene (B1212753) group offers resonance stabilization to the transition state but also adds steric bulk compared to acetyl chloride. Its reactivity is generally high but slightly moderated by the steric factor.

Benzoyl Chloride (C₆H₅COCl): The carbonyl group is directly attached to the phenyl ring. The carbonyl carbon's electrophilicity is reduced because the phenyl ring can donate electron density through resonance. This makes benzoyl chloride less reactive than aliphatic acyl chlorides like acetyl chloride stackexchange.comquora.com.

This compound's reactivity is influenced by several factors. The two methoxy groups on the phenyl ring are electron-donating by resonance, which can slightly decrease the reactivity of the aromatic ring itself in side reactions but has a less direct effect on the acetyl carbonyl group, which is separated by a methylene (-CH₂-) bridge. The primary influences are the steric bulk of the substituted phenyl group and the electronic effects transmitted through the sigma bonds. Its reactivity is expected to be similar to that of phenylacetyl chloride but greater than that of benzoyl chloride.

Table 3: Comparative Properties of Acyl Chlorides

| Compound | Formula | Molecular Weight ( g/mol ) | Key Reactivity Factors | Synthetic Utility |

|---|---|---|---|---|

| Acetyl Chloride | CH₃COCl | 78.50 | High electrophilicity, low steric hindrance. | Introduces an acetyl group. |

| Benzoyl Chloride | C₆H₅COCl | 140.57 | Carbonyl is conjugated with the phenyl ring, reducing electrophilicity via resonance. | Introduces a benzoyl group. |

| Phenylacetyl Chloride | C₆H₅CH₂COCl | 154.60 | High reactivity due to lack of conjugation with the carbonyl; moderate steric hindrance. | Introduces a phenylacetyl group. |

| This compound | (CH₃O)₂C₆H₃CH₂COCl | 214.65 | Reactivity similar to phenylacetyl chloride; increased steric bulk from methoxy groups. Electron-donating methoxy groups have minimal effect on the isolated carbonyl. | Introduces the (2,5-dimethoxyphenyl)acetyl group for specialized applications. |

This comparison highlights the specific role of this compound as a reagent for introducing a larger, electronically-tuned functional group, distinguishing its utility from that of simpler acylating agents.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols for preparing (2,5-dimethoxyphenyl)acetyl chloride, and how is its purity validated? A: The compound is typically synthesized via reaction of 2,5-dimethoxyphenylacetic acid with chlorinating agents like oxalyl chloride or thionyl chloride in anhydrous dichloromethane (DCM) under inert conditions. For example, in one protocol, oxalyl chloride (3 eq.) and catalytic dimethylformamide (DMF) are added to the acid dissolved in DCM at 0°C, followed by stirring at room temperature until completion (monitored by TLC). The crude product is concentrated and used directly in subsequent reactions . Purity is validated using NMR (<sup>1</sup>H/<sup>13</sup>C) and FT-IR spectroscopy to confirm the acetyl chloride moiety (C=O stretch at ~1800 cm⁻¹) and absence of residual acid .

Advanced Applications in Tyrosinase Inhibition Studies